molecular formula C13H20O3 B179852 Ethyl 3-hydroxyadamantane-1-carboxylate CAS No. 122661-59-0

Ethyl 3-hydroxyadamantane-1-carboxylate

Cat. No.: B179852
CAS No.: 122661-59-0
M. Wt: 224.3 g/mol
InChI Key: VVWVYPCOMWTLII-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyadamantane-1-carboxylate is an organic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxyadamantane-1-carboxylate typically involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-hydroxyadamantane-1-carboxylic acid+ethanolacid catalystEthyl 3-hydroxyadamantane-1-carboxylate+water\text{3-hydroxyadamantane-1-carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxyadamantane-1-carboxylic acid+ethanolacid catalyst​Ethyl 3-hydroxyadamantane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 3-oxo-adamantane-1-carboxylate or 3-carboxyadamantane-1-carboxylate.

    Reduction: 3-hydroxyadamantane-1-methanol.

    Substitution: 3-chloroadamantane-1-carboxylate or 3-bromo-adamantane-1-carboxylate.

Scientific Research Applications

Ethyl 3-hydroxyadamantane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxyadamantane-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The unique structure of the adamantane core allows for strong binding interactions and enhances the stability of the compound within biological environments.

Comparison with Similar Compounds

Ethyl 3-hydroxyadamantane-1-carboxylate can be compared with other adamantane derivatives, such as:

    1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.

    1-adamantanecarboxylic acid: Contains a carboxylic acid group instead of an ester, which affects its reactivity and solubility.

    Amantadine: A well-known antiviral drug that contains an adamantane core but has different functional groups, leading to distinct biological activities.

The uniqueness of this compound lies in its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-hydroxyadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-16-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWVYPCOMWTLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560289
Record name Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122661-59-0
Record name Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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